molecular formula C12H7Cl2F3N2O2S B1401809 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide CAS No. 1311278-05-3

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide

Cat. No.: B1401809
CAS No.: 1311278-05-3
M. Wt: 371.2 g/mol
InChI Key: SZXGUBWRAROJRG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₇Cl₂F₃N₂O₂S
Molecular Weight: 371.17 g/mol
This compound features a benzenesulfonamide core substituted with a chlorine atom at the 4-position and an N-linked pyridine moiety bearing chloro and trifluoromethyl groups at the 6- and 4-positions, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituents influence electronic properties and binding interactions . Its structural uniqueness lies in the pyridine ring, which differentiates it from simpler aryl-sulfonamide derivatives.

Properties

IUPAC Name

4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O2S/c13-8-1-3-9(4-2-8)22(20,21)19-11-6-7(12(15,16)17)5-10(14)18-11/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXGUBWRAROJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide, a compound with significant pharmaceutical potential, is characterized by its unique chemical structure and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H9Cl2F3N3O2SC_{13}H_{9}Cl_{2}F_{3}N_{3}O_{2}S with a molecular weight of approximately 371.19 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit various enzymes involved in cellular processes, particularly those related to cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.
  • Targeting Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinases, which are crucial in cancer signaling pathways.

Biological Activity Data

Biological Activity IC50 Value Cell Line Reference
Enzyme Inhibition0.126 μMMDA-MB-231 (TNBC)
Antimicrobial EffectTBDVarious BacteriaTBD
Tyrosine Kinase InhibitionTBDEGFR-related cells

Case Studies

  • Cancer Cell Proliferation : In a study involving MDA-MB-231 cells, this compound exhibited potent inhibitory effects on cell proliferation with an IC50 value of 0.126 μM, indicating a strong potential for use in breast cancer therapies .
  • Antiviral Activity : Although specific data on antiviral activity is limited, similar pyridine-based compounds have demonstrated significant antiviral effects against influenza viruses without affecting hERG channel activity, suggesting a favorable safety profile .
  • Toxicity Studies : Subacute toxicity studies in mice showed that compounds with similar structures had high plasma stability and low toxicity at doses up to 40 mg/kg . This suggests that this compound may also exhibit a favorable safety profile.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide C₁₂H₇Cl₂F₃N₂O₂S 371.17 - - -3.45*
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N-methylbenzenesulfonamide C₁₃H₉Cl₂F₃N₂O₂S 385.19 1.554 (predicted) 477.9 (predicted) -
Flusulfamide (4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) C₁₃H₇Cl₂F₃N₂O₄S 439.17 - - -
4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I) C₁₂H₈Cl₃NO₂S 336.62 - - -

*Predicted values from computational models .

Key Observations:
  • N-Methylation : Addition of a methyl group to the sulfonamide nitrogen (as in the N-methyl derivative) increases molecular weight by 14.02 g/mol and slightly elevates predicted density and boiling point due to enhanced van der Waals interactions .
  • Substituent Effects : Flusulfamide () incorporates a nitro group at the 4-position of the aniline ring, significantly altering electronic properties and reactivity compared to the pyridine-based target compound.
  • Dihedral Angles: Crystal structures of 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I) reveal a torsional angle of 77.8° at the S atom, contrasting with -58.4° in analogues with mono-chloro substituents. This impacts molecular packing and hydrogen-bonding networks .

Spectroscopic and Crystallographic Comparisons

Infrared Spectroscopy (IR):
  • Target Compound : Expected NH stretch ~3200–3300 cm⁻¹ (similar to 4-chloro-N-(2-naphthyl)benzenesulfonamide at 3230 cm⁻¹) .
  • Flusulfamide : Nitro group absorption bands (~1520 cm⁻¹ and 1350 cm⁻¹) distinguish it from the trifluoromethylpyridine derivative .
NMR Data:
  • 4-Chloro-N-(benzyl)benzenesulfonamide : Aromatic protons resonate at δ 7.16–7.65 ppm, with a benzyl CH₂ signal at δ 4.11 ppm .
  • Pyridine Derivatives : Protons on the pyridine ring in the target compound are expected downfield (δ 7.5–8.5 ppm) due to electron-withdrawing CF₃ and Cl groups .
Crystallography:
  • The pyridine-based compound likely adopts a twisted conformation at the sulfonamide sulfur, similar to 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I), which forms inversion dimers via N–H⋯O hydrogen bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide

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